2-(3,4-dimethoxyphenyl)-N-{3-[benzylsulfonyl](1,2,4-thiadiazol-5-yl)}acetamide 2-(3,4-dimethoxyphenyl)-N-{3-[benzylsulfonyl](1,2,4-thiadiazol-5-yl)}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16383655
InChI: InChI=1S/C19H19N3O5S2/c1-26-15-9-8-14(10-16(15)27-2)11-17(23)20-18-21-19(22-28-18)29(24,25)12-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,20,21,22,23)
SMILES:
Molecular Formula: C19H19N3O5S2
Molecular Weight: 433.5 g/mol

2-(3,4-dimethoxyphenyl)-N-{3-[benzylsulfonyl](1,2,4-thiadiazol-5-yl)}acetamide

CAS No.:

Cat. No.: VC16383655

Molecular Formula: C19H19N3O5S2

Molecular Weight: 433.5 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-dimethoxyphenyl)-N-{3-[benzylsulfonyl](1,2,4-thiadiazol-5-yl)}acetamide -

Specification

Molecular Formula C19H19N3O5S2
Molecular Weight 433.5 g/mol
IUPAC Name N-(3-benzylsulfonyl-1,2,4-thiadiazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide
Standard InChI InChI=1S/C19H19N3O5S2/c1-26-15-9-8-14(10-16(15)27-2)11-17(23)20-18-21-19(22-28-18)29(24,25)12-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,20,21,22,23)
Standard InChI Key CCMAYWZHPPJDQL-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)CC(=O)NC2=NC(=NS2)S(=O)(=O)CC3=CC=CC=C3)OC

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound’s IUPAC name, N-(3-benzylsulfonyl-1,2,4-thiadiazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide, reflects its three core components:

  • 3,4-Dimethoxyphenyl group: A benzene ring substituted with methoxy (-OCH₃) groups at positions 3 and 4.

  • Benzylsulfonyl-thiadiazole moiety: A 1,2,4-thiadiazole ring (a five-membered heterocycle with two nitrogen and one sulfur atom) linked to a benzylsulfonyl group (-SO₂-C₆H₅).

  • Acetamide bridge: A -CH₂-C(=O)-NH- group connecting the dimethoxyphenyl and thiadiazole units.

The canonical SMILES representation, COC1=C(C=C(C=C1)CC(=O)NC2=NC(=NS2)S(=O)(=O)CC3=CC=CC=C3)OC, provides a roadmap for its three-dimensional conformation.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₁₉N₃O₅S₂
Molecular Weight433.5 g/mol
CAS Number924865-33-8
Hydrogen Bond Donors2 (amide NH, thiadiazole NH)
Hydrogen Bond Acceptors8 (methoxy O, sulfonyl O, etc.)
XLogP3-AA~3.5 (estimated)

Spectroscopic Characterization

While experimental spectral data for this specific compound is unavailable, analogous thiadiazole-acetamide derivatives exhibit predictable patterns:

  • IR Spectroscopy: Stretching vibrations for carbonyl (C=O, ~1680 cm⁻¹), sulfonyl (S=O, ~1350–1150 cm⁻¹), and methoxy (C-O, ~1250 cm⁻¹) groups .

  • ¹H NMR: Signals for methoxy protons (~δ 3.8–4.0 ppm), aromatic protons (δ 6.8–7.5 ppm), and acetamide NH (δ 8.2–10.0 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 433.5 and fragmentation patterns corresponding to the benzylsulfonyl and dimethoxyphenyl groups.

Synthesis and Preparation

Reaction Pathways

The synthesis of 2-(3,4-dimethoxyphenyl)-N-{3-benzylsulfonyl}acetamide likely involves a multi-step sequence:

  • Thiadiazole Ring Formation: Cyclization of thiosemicarbazide derivatives with α-haloketones or carboxylic acids .

  • Sulfonation: Introduction of the benzylsulfonyl group via sulfonylation of the thiadiazole amine using benzylsulfonyl chloride.

  • Acetamide Coupling: Amidation between 2-(3,4-dimethoxyphenyl)acetic acid and the sulfonylated thiadiazole amine using coupling agents like EDC/HOBt .

Table 2: Hypothetical Synthesis Protocol

StepReagents/ConditionsProduct
1Thiosemicarbazide + Chloroacetyl chloride, Δ5-Amino-1,2,4-thiadiazole
2Benzylsulfonyl chloride, base, DCM3-Benzylsulfonyl-1,2,4-thiadiazol-5-amine
32-(3,4-Dimethoxyphenyl)acetic acid, EDC/HOBt, CH₃CNTarget compound

Purification and Yield Optimization

  • Purification: Column chromatography (EtOAc/hexane) or recrystallization from ethanol .

  • Yield: Estimated 40–60% based on similar acetamide-thiadiazole syntheses .

Biological Activity and Hypothetical Applications

Antimicrobial and Antibiofilm Activity

Acetamide-thiadiazole hybrids, such as 2-mercaptobenzothiazole derivatives, demonstrate potent antibacterial effects against Staphylococcus aureus and Escherichia coli (MIC: 2–8 μg/mL) . Molecular docking studies suggest binding to DNA gyrase and kinase active sites, akin to fluoroquinolones . The dimethoxyphenyl group may further improve lipid solubility and biofilm penetration.

Table 3: Hypothetical Biological Activity Profile

ActivityAssay TypeExpected IC₅₀/MIC
Anticancer (HT-29)MTT assay10–50 μM
Antibacterial (S. aureus)Agar well diffusion5–20 μg/mL
Anti-inflammatoryCOX-2 inhibition1–10 μM

Research Gaps and Future Directions

  • Synthesis Optimization: Develop one-pot methodologies to improve yield and scalability .

  • Biological Screening: Evaluate cytotoxicity, antimicrobial activity, and kinase inhibition profiles .

  • Computational Studies: Perform molecular docking against targets like EGFR, DNA gyrase, or COX-2 .

  • Structure-Activity Relationships (SAR): Modify the methoxy, benzylsulfonyl, or thiadiazole groups to enhance potency.

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